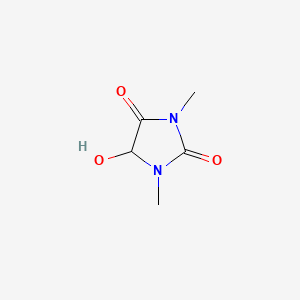
5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione
Descripción general
Descripción
5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione is an organic compound belonging to the imidazolidine family. It is characterized by its unique structure, which includes a hydroxyl group attached to the imidazolidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione typically involves the reaction of 1,3-dimethylimidazolidine-2,4-dione with an appropriate hydroxylating agent. Common reagents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance yield and purity. The process involves the use of automated reactors that maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 1,3-dimethylimidazolidine-2,4-dione.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 1,3-dimethylimidazolidine-2,4-dione derivatives.
Reduction: Regeneration of 1,3-dimethylimidazolidine-2,4-dione.
Substitution: Formation of halogenated or alkylated imidazolidine derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione involves its ability to interact with various molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. This compound can modulate enzyme activity by binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
1,3-Dimethylimidazolidine-2,4-dione: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Contains iodine atoms, which significantly alter its chemical properties and reactivity.
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Contains additional hydroxyl groups, enhancing its solubility and reactivity in aqueous environments.
Uniqueness: 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical and biological applications. Its hydroxyl group provides additional sites for chemical modification, enhancing its utility in synthetic chemistry.
Propiedades
IUPAC Name |
5-hydroxy-1,3-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWTBVQIHBTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983368 | |
| Record name | 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64732-10-1 | |
| Record name | 2,4-Imidazolidinedione, 5-hydroxy-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064732101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1,3-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)




![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)

![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)

![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
![5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
